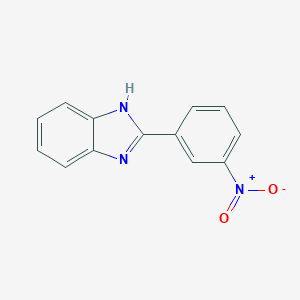

2-(3-Nitrophenyl)-1h-benzimidazole

Descripción general

Descripción

The benzimidazole scaffold is a prominent structure in medicinal chemistry, often associated with a wide range of biological activities. The 2-(3-nitrophenyl)-1H-benzimidazole derivative is a compound that falls within this category, and its derivatives have been explored for various pharmacological properties, including antimicrobial and anticancer activities .

Synthesis Analysis

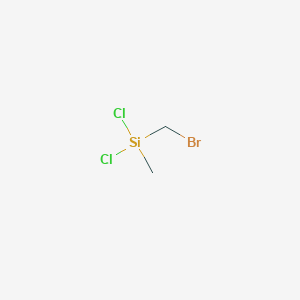

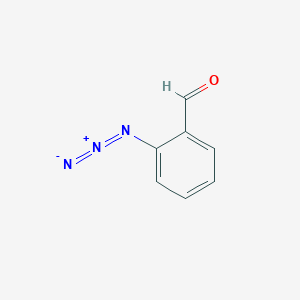

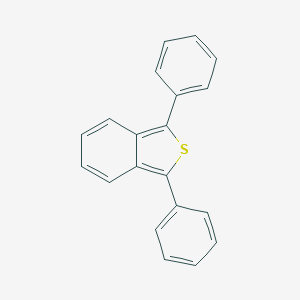

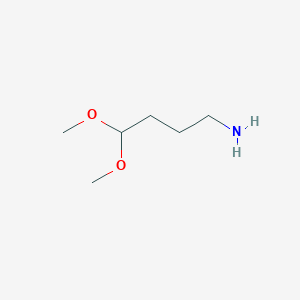

The synthesis of benzimidazole derivatives, including those with a nitrophenyl group, typically involves the condensation of o-phenylenediamines with aromatic aldehydes. This process can be catalyzed by sodium metabisulfite and can be diversified through N-alkylation using conventional heating or microwave irradiation . Another approach for synthesizing substituted benzimidazolium salts involves the reaction of N-substituted benzimidazolium with aryl halides .

Molecular Structure Analysis

The molecular and crystal structures of benzimidazole derivatives can be determined using techniques such as single-crystal X-ray diffraction. This method has been used to elucidate the structure of benzimidazolium salts with substituents like 2-(4-nitrophenyl)ethyl . The intramolecular aromatic nucleophilic substitution of the benzimidazole-activated nitro group has also been studied, revealing the potential for creating diverse molecular structures under mild conditions .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including intramolecular aromatic nucleophilic substitution, which allows for the transformation of nitro groups into other functional groups under specific conditions . Additionally, the reactivity of these compounds can be harnessed to create libraries of benzimidazole derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For instance, tetraphenylethene-based benzimidazoles exhibit aggregation-induced emission, mechanochromism, and electroluminescence, indicating their potential in material science applications . The introduction of different substituents can also affect the thermal stability and electronic structures of these compounds, as shown by DFT studies .

Aplicaciones Científicas De Investigación

Anticancer Potential

2-(3-Nitrophenyl)-1H-Benzimidazole derivatives have been evaluated as potential anticancer agents. In one study, these derivatives demonstrated cytotoxicity against various human neoplastic cell lines, with a compound exhibiting selective cytotoxic activity and potential as a potent anticancer agent due to its PARP inhibition activity (Romero-Castro et al., 2011).

Antibacterial Activity

Some derivatives of this compound, such as 2-(1H-benzimidazol-1-yl)-N-(3-nitrophenyl) acetamide, have shown significant potent antibacterial activity, particularly against Methicillin Resistant Staphylococcus aureus (MRSA), suggesting their potential as effective antibacterial agents (Chaudhari et al., 2020).

Anthelmintic Activity

Benzimidazole derivatives, including those with a this compound core, have been synthesized and shown good activity against Indian earthworms in antihelminthic studies, indicating their potential use in treating parasitic worm infections (Tajane et al., 2021).

Vasorelaxant Properties

Research indicates that certain 2-(substituted phenyl)-1H-benzimidazole derivatives possess vasorelaxant activities. This suggests their potential application in treating hypertensive diseases by relaxing blood vessels (Estrada-Soto et al., 2006).

Antimicrobial and Anticancer Agents

N,2,6-Trisubstituted 1H-benzimidazole derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown effectiveness against specific bacterial strains and cancer cell lines, providing a basis for the development of new therapeutic agents (Pham et al., 2022).

Interaction with DNA

Studies have been conducted on the interaction of 2-(2-nitrophenyl)-benzimidazole derivatives with DNA. These interactions, assessed using electrochemical methods, indicate the potential use of these compounds in DNA-related applications (Catalán et al., 2010).

Anti-Inflammatory Activity

Some benzimidazole derivatives, including those based on this compound, have been synthesized and tested for anti-inflammatory activity. These compounds have shown promising results, suggesting their potential use in developing new anti-inflammatory drugs (Bhor & Pawar, 2022).

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-(3-nitrophenyl)acetic acid, have been found to target penicillin g acylase in escherichia coli .

Mode of Action

Nitroimidazole antibiotics, which share a similar nitro group, are known to be reductively activated in hypoxic cells, and then undergo redox recycling or decompose to toxic products . This suggests that 2-(3-Nitrophenyl)-1h-benzimidazole might interact with its targets in a similar manner.

Biochemical Pathways

Nitroimidazole antibiotics, which have a similar structure, have been used to combat anaerobic bacterial and parasitic infections . This suggests that this compound might affect similar biochemical pathways.

Result of Action

Nitroimidazole antibiotics, which share a similar nitro group, have been used to combat anaerobic bacterial and parasitic infections . This suggests that this compound might have similar effects.

Propiedades

IUPAC Name |

2-(3-nitrophenyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O2/c17-16(18)10-5-3-4-9(8-10)13-14-11-6-1-2-7-12(11)15-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPFINXAYWOKPKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40165662 | |

| Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15456-62-9 | |

| Record name | 2-(3-Nitrophenyl)benzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015456629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15456-62-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128761 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-(Hydroxy(oxido)amino)phenyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40165662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-NITROPHENYL)BENZIMIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG4ZWC19RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions synthesizing various 2-[2-(3-nitrophenyl)-1H-benzimidazol-1-yl]-acetamide derivatives. What was the rationale behind creating these specific derivatives, and how did their structure relate to the observed anthelmintic activity?

A1: The study focused on modifying the acetamide substituent of the core 2-(3-Nitrophenyl)-1h-benzimidazole structure. [] This approach aimed to explore the Structure-Activity Relationship (SAR) and identify structural features contributing to enhanced anthelmintic activity. While the exact mechanism of action wasn't elucidated in the provided abstract, the study observed that compounds with specific substitutions at the acetamide group (compounds 3f, 3h, 3i, 3j, and 3k) displayed promising activity against Indian earthworms (Pheretima posthuma), surpassing the potency of the reference drug albendazole. [] This suggests that these specific modifications could be influencing the interaction of the compounds with their biological targets, ultimately leading to enhanced anthelmintic effects. Further research is needed to pinpoint the exact mechanism and target involved.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![O-ethyl [ethoxycarbothioylsulfanyl(diphenyl)methyl]sulfanylmethanethioate](/img/structure/B97277.png)

![1-Propanamine, 3-(triethoxysilyl)-N,N-bis[3-(triethoxysilyl)propyl]-](/img/structure/B97279.png)

![Pyrimido[4,5-c]pyridazine-5,7(1H,6H)-dione](/img/structure/B97293.png)